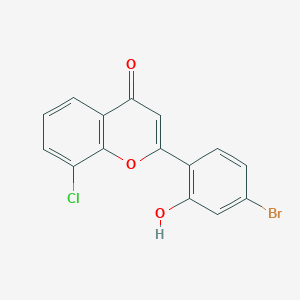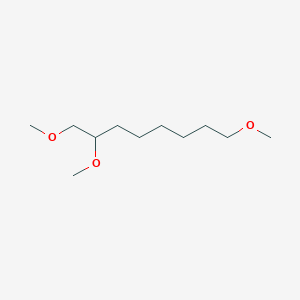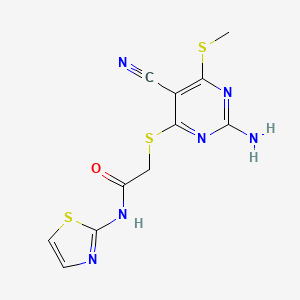![molecular formula C18H28O2Si B13934376 Bis[(bicyclo[2.2.1]hept-5-en-2-yl)methoxy](dimethyl)silane CAS No. 376609-87-9](/img/structure/B13934376.png)
Bis[(bicyclo[2.2.1]hept-5-en-2-yl)methoxy](dimethyl)silane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,5’-[(Dimethylsilylene)bis(oxymethylene)]bis[bicyclo[2.2.1]hept-2-ene]: is a complex organic compound featuring a bicyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5,5’-[(Dimethylsilylene)bis(oxymethylene)]bis[bicyclo[2.2.1]hept-2-ene] typically involves the reaction of bicyclo[2.2.1]hept-2-ene with dimethylsilylene bis(oxymethylene) under controlled conditions. The reaction is often catalyzed by transition metals such as palladium or cobalt, which facilitate the formation of the desired product .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. This could include the use of continuous flow reactors and advanced purification techniques to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.
Major Products:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
Chemistry: The compound is used in the synthesis of advanced materials, including polymers and resins, due to its unique structural properties .
Biology: In biological research, it can be used as a building block for the synthesis of bioactive molecules and pharmaceuticals.
Industry: Used in the production of specialty chemicals and as a precursor for the synthesis of high-performance materials.
Mechanism of Action
The mechanism of action of 5,5’-[(Dimethylsilylene)bis(oxymethylene)]bis[bicyclo[2.2.1]hept-2-ene] involves its interaction with specific molecular targets, such as enzymes or receptors, depending on its application. The compound’s unique structure allows it to engage in various chemical interactions, leading to its desired effects. For instance, in catalysis, it may act as a ligand, facilitating the formation of active catalytic species .
Comparison with Similar Compounds
Bicyclo[2.2.1]hept-2-ene: A simpler analog used in similar applications.
5-Norbornene-2-carboxaldehyde: Another related compound with applications in organic synthesis.
Bicyclo[2.2.1]hepta-2,5-diene: Known for its use in polymerization reactions.
Uniqueness: 5,5’-[(Dimethylsilylene)bis(oxymethylene)]bis[bicyclo[2.2.1]hept-2-ene] stands out due to its dimethylsilylene bis(oxymethylene) linkage, which imparts unique chemical properties and reactivity compared to its simpler analogs. This makes it particularly valuable in specialized applications where these properties are advantageous.
Properties
CAS No. |
376609-87-9 |
|---|---|
Molecular Formula |
C18H28O2Si |
Molecular Weight |
304.5 g/mol |
IUPAC Name |
bis(2-bicyclo[2.2.1]hept-5-enylmethoxy)-dimethylsilane |
InChI |
InChI=1S/C18H28O2Si/c1-21(2,19-11-17-9-13-3-5-15(17)7-13)20-12-18-10-14-4-6-16(18)8-14/h3-6,13-18H,7-12H2,1-2H3 |
InChI Key |
NPSIRNRTOYNOBP-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(OCC1CC2CC1C=C2)OCC3CC4CC3C=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-Bromo-4-[(4-methoxyphenyl)methoxy]pyridine](/img/structure/B13934302.png)
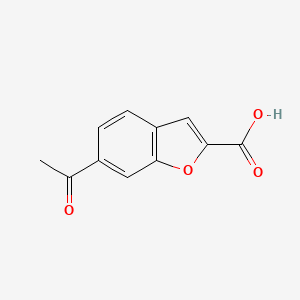
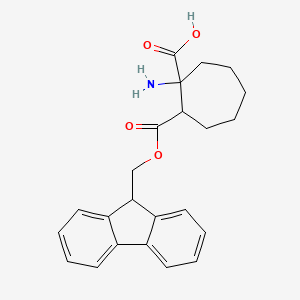
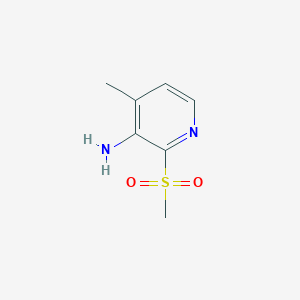
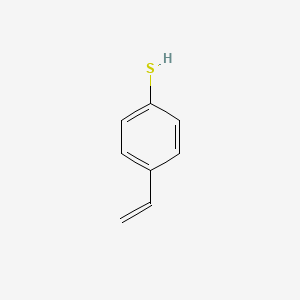

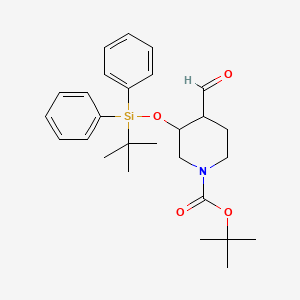
![3,5-Dibromo-2-[3-(furan-2-yl)prop-2-enoylcarbamothioylamino]benzoic acid](/img/structure/B13934359.png)
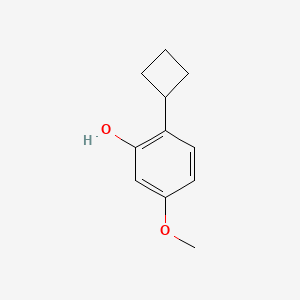
![5-Piperidin-4-yl-7-trifluoromethyl-imidazo[1,2-a]-pyrimidine](/img/structure/B13934365.png)
